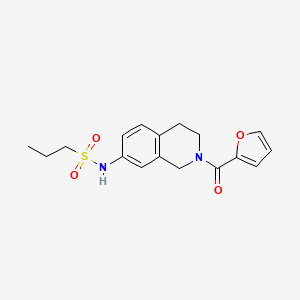
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide, commonly known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. FIPI is a potent inhibitor of phospholipase D (PLD), which is an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
作用机制
FIPI is a potent inhibitor of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide, which catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA). PA is a signaling molecule that regulates various cellular processes. The inhibition of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide by FIPI results in the reduction of PA levels, which affects downstream signaling pathways. The exact mechanism of action of FIPI is still under investigation, but it is believed to involve the interaction of FIPI with the catalytic site of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide.
Biochemical and Physiological Effects
FIPI has been shown to have several biochemical and physiological effects. In cancer cells, FIPI has been shown to inhibit cell proliferation, migration, and invasion. FIPI has also been shown to induce apoptosis in cancer cells. In addition, FIPI has been shown to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and other immune cells. FIPI has also been shown to reduce myocardial infarction size and improve cardiac function in preclinical models.
实验室实验的优点和局限性
FIPI has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. FIPI has been extensively studied, and its mechanism of action is well-understood. However, there are also some limitations to using FIPI in lab experiments. FIPI has low solubility in aqueous solutions, which can make it difficult to use in some assays. In addition, FIPI has been shown to have off-target effects on other enzymes, which can complicate the interpretation of results.
未来方向
FIPI has several potential future directions for research. One direction is to investigate its therapeutic potential in other diseases, such as neurodegenerative diseases and infectious diseases. Another direction is to develop more potent and selective N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide inhibitors based on the structure of FIPI. Finally, the development of new methods for delivering FIPI to specific tissues and cells could enhance its therapeutic potential.
合成方法
FIPI can be synthesized by reacting 2-furoyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base, followed by reaction with propane-1-sulfonyl chloride. The final product is obtained after purification by column chromatography. The synthesis of FIPI has been reported in several research articles, and the compound has been synthesized using different methods with varying yields.
科学研究应用
FIPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide is overexpressed in several types of cancer, and its inhibition by FIPI has been shown to reduce tumor growth and metastasis in preclinical models. FIPI has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, FIPI has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function in preclinical models.
属性
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-10-24(21,22)18-15-6-5-13-7-8-19(12-14(13)11-15)17(20)16-4-3-9-23-16/h3-6,9,11,18H,2,7-8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLKBEDGTYADNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2457458.png)
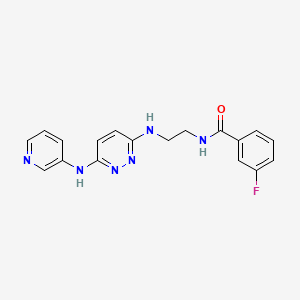
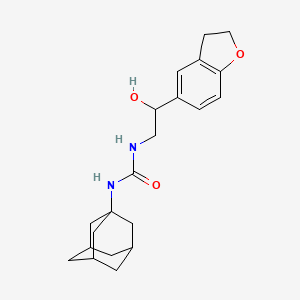
![6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2457462.png)
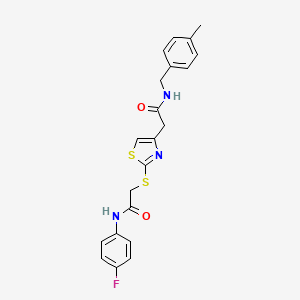
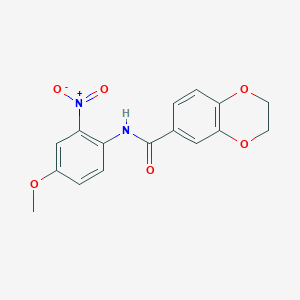

![N-[(4-Methoxyphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2457469.png)
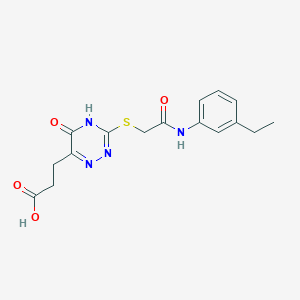
![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2457472.png)
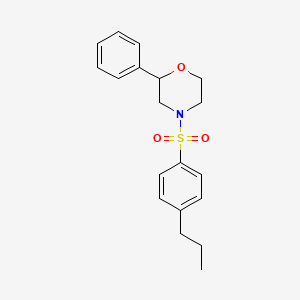
![N~4~-(4-chlorobenzyl)-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2457477.png)
